4-(Piperazin-1-yl)isoquinoline dihydrochloride
Overview
Description
“4-(Piperazin-1-yl)isoquinoline dihydrochloride” is a synthetic intermediate useful for pharmaceutical synthesis . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “4-(Piperazin-1-yl)isoquinoline dihydrochloride” is represented by the InChI code1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H
. The empirical formula is C13H15N3.2HCl
and the molecular weight is 286.20
. Physical And Chemical Properties Analysis
“4-(Piperazin-1-yl)isoquinoline dihydrochloride” is a powder at room temperature .Scientific Research Applications
Antifungal Activity
Compounds related to 4-(Piperazin-1-yl)isoquinoline dihydrochloride have been studied for their antifungal properties. Some derivatives have shown fungicidal activity against certain strains of Candida, such as C. galibrata ATCC 15126 .
Organic Intermediate
This compound serves as an important organic intermediate in various fields, including agrochemical, pharmaceutical, and dyestuff industries .
Pharmaceutical Research
While specific applications in pharmaceuticals are not detailed in the search results, compounds like 4-(Piperazin-1-yl)isoquinoline dihydrochloride are often used in the synthesis of various pharmaceuticals due to their structural properties .
Synthesis of Fluoroquinolone Derivatives
The compound has been used in the synthesis of fluoroquinolone derivatives, which are potent inhibitors of bacterial pathogens commonly found in hospital environments .
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-piperazin-1-ylisoquinoline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)9-15-10-13(12)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNNXHAPQXOPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)isoquinoline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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